(-)-Sparteine
Overview
Description
(-)-Sparteine is a natural product found in Thermopsis chinensis, Thermopsis lanceolata, and other organisms with data available.
A quinolizidine alkaloid isolated from several FABACEAE including LUPINUS; SPARTIUM; and CYTISUS. It has been used as an oxytocic and an anti-arrhythmia agent. It has also been of interest as an indicator of CYP2D6 genotype.
Scientific Research Applications
Asymmetric Synthesis : (-)-Sparteine is widely used as a chiral ligand in asymmetric synthesis. O’Brien (2008) described the creation of (+)-sparteine surrogates, which show equal but opposite enantioselectivity compared to (-)-sparteine in asymmetric reactions (O’Brien, 2008).
Biological Role : Sharam and Turkington (2005) found that sparteine, produced by Lupinus arcticus, likely serves as a defense chemical against herbivory. They observed a significant diurnal cycle in sparteine concentration in lupine leaves (Sharam & Turkington, 2005).
Chemical Reagent and Drug Potential : Ritter (2017) discussed the historical use of (-)-sparteine as a chemical reagent in syntheses and ring-opening polymerization, as well as its potential as a drug (Ritter, 2017).
Sodium Channel Blockers : Gawali et al. (2017) reported that modifying sparteine at position 2 produces irreversible blockers of voltage-gated sodium channels (VGSCs), suggesting potential clinical applications as long-lasting local anesthetics (Gawali et al., 2017).
Anticonvulsant Drug : Villalpando-Vargas and Medina-Ceja (2016) explored sparteine's anticonvulsant properties in models of acute seizures and status epilepticus, suggesting mechanisms of action through the activation of mAChRs (Villalpando-Vargas & Medina-Ceja, 2016).
Desymmetrization of Prochiral Phosphanes : Johansson et al. (2004) utilized derivatives of alkaloids, mimicking (+)-sparteine, for the desymmetrization of prochiral phosphanes, showing improved enantioselectivities in some cases compared to (-)-sparteine (Johansson et al., 2004).
Bioavailability Enhancement : Atal, Zutshi, and Rao (1981) demonstrated that the Ayurvedic herbals, including sparteine, can increase the bioavailability of certain drugs, suggesting a role in enhancing drug absorption or metabolism (Atal, Zutshi, & Rao, 1981).
Spectroscopy and Molecular Characterization : Lesarri et al. (2017) investigated the hydration effect on sparteine and its impact on the molecule’s conformation using microwave spectroscopy (Lesarri et al., 2017).
properties
IUPAC Name |
7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRCCWJSBJZJBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC3CC(C2C1)CN4C3CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859156 | |
Record name | Sparteine non-stereo | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00859156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-Sparteine | |
CAS RN |
90-39-1 | |
Record name | Sparteine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.808 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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